

Synthetic Routes to Bioactive Compounds Utilizing Chiral Morpholines: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-4-tert-butyl 3-methyl
morpholine-3,4-dicarboxylate

Cat. No.: B152499

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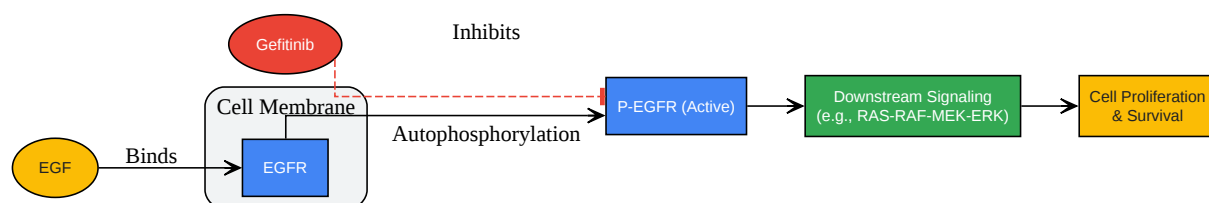
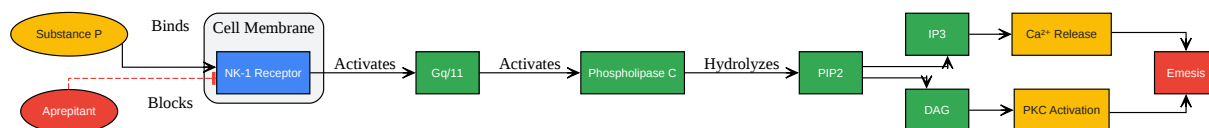
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles of drug candidates. When chirality is introduced to the morpholine ring, it unlocks the potential for stereospecific interactions with biological targets, leading to enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of key bioactive compounds that feature a chiral morpholine core, including the antiemetic drug Aprepitant, the antidepressant Reboxetine, and the antibiotic Linezolid.

Asymmetric Synthesis of Aprepitant Intermediate

Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key feature of its structure is a substituted chiral morpholine ring. A highly efficient asymmetric synthesis of a key intermediate for Aprepitant has been developed, achieving a high overall yield.^{[1][2]}

Signaling Pathway of Aprepitant's Target

Aprepitant exerts its therapeutic effect by blocking the binding of substance P to the NK-1 receptor, thereby inhibiting the downstream signaling cascade that leads to emesis.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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